In Vitro Mechanism of Action of 3-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylic Acid: A Dual-Target Pharmacophore
In Vitro Mechanism of Action of 3-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylic Acid: A Dual-Target Pharmacophore
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 879996-66-4)
Executive Summary & Pharmacophore Rationale
In modern drug discovery and agrochemical development, the pyrazole-4-carboxylic acid scaffold is recognized as a highly privileged pharmacophore [4]. Specifically, 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid serves as a critical building block and active moiety for two distinct, high-value biological targets: the epigenetic modulator ALKBH1 (DNA N6-methyladenine demethylase) and the mitochondrial enzyme Succinate Dehydrogenase (SDH) .
As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic structural key. The mechanism of action (MoA) of this molecule in vitro is driven by its bipartite structure:
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The Pyrazole-4-Carboxylic Acid Core: Acts as a hydrogen-bond donor/acceptor hub, essential for coordinating with active-site metals or polar residues.
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The 3-(4-Methylphenyl) [p-tolyl] Substituent: Provides a rigid, lipophilic anchor that perfectly occupies deep hydrophobic pockets (such as the ubiquinone-binding Q-site in SDH), driving high-affinity target engagement via Van der Waals interactions.
This technical guide dissects the in vitro causality, signaling pathways, and self-validating experimental protocols required to evaluate this compound's efficacy against both epigenetic and mitochondrial targets.
Mechanism 1: Epigenetic Modulation via ALKBH1 Inhibition
Causality and Pathway Dynamics
ALKBH1 is a dioxygenase that regulates gene expression by demethylating N6-methyladenine (6mA) on DNA. Dysregulation of ALKBH1 is heavily implicated in gastric cancers. Recent structure-activity relationship (SAR) studies have identified 1H-pyrazole-4-carboxylic acid derivatives as highly potent, competitive inhibitors of ALKBH1 [1].
When the 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid scaffold binds to the catalytic pocket of ALKBH1, it physically occludes the active site, preventing the enzyme from accessing 6mA-rich DNA substrates. This competitive inhibition leads to a systemic accumulation of 6mA in the genome. In vitro studies on gastric cancer cell lines (HGC27 and AGS) demonstrate that this 6mA accumulation triggers a stress response that upregulates the AMP-activated protein kinase (AMPK) signaling pathway, ultimately culminating in the inhibition of cell viability and induction of apoptosis[1].
Fig 1: Epigenetic signaling cascade triggered by ALKBH1 inhibition.
In Vitro Protocol: ALKBH1 Fluorescence Polarization (FP) Assay
To validate ALKBH1 inhibition, we utilize a Fluorescence Polarization (FP) assay. This is a self-validating system: the baseline polarization of the free probe and the fully bound probe serve as absolute internal controls.
Step-by-Step Methodology:
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Reagent Preparation: Purify recombinant human ALKBH1 protein and synthesize a 5'-FAM (carboxyfluorescein) labeled single-stranded DNA probe containing a central 6mA modification.
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Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM α-ketoglutarate, and 0.01% BSA to prevent non-specific binding.
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Compound Titration: Serially dilute the pyrazole-4-carboxylic acid derivative in DMSO. Add to a 384-well black microplate (final DMSO concentration <1%).
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Incubation: Add 50 nM ALKBH1 and 5 nM FAM-6mA-DNA probe to the wells. Incubate in the dark at room temperature for 30 minutes to reach binding equilibrium.
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Measurement & Causality: Read fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).
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Logic: When ALKBH1 binds the probe, its large mass slows the probe's rotation, yielding high mP. If the compound successfully outcompetes the probe for the ALKBH1 active site, the small probe is released, tumbling rapidly in solution and causing a quantifiable drop in mP.
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Data Analysis: Plot mP values against compound concentration to calculate the in vitro IC₅₀.
Mechanism 2: Mitochondrial Disruption via Succinate Dehydrogenase (SDH) Inhibition
Causality and Pathway Dynamics
Beyond epigenetics, pyrazole-4-carboxylic acid scaffolds containing a p-tolyl (4-methylphenyl) substitution are well-documented inhibitors of Succinate Dehydrogenase (SDH, Complex II of the mitochondrial respiratory chain) [2].
SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol. The 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid acts as a structural mimic of ubiquinone. The carboxylic acid moiety forms critical hydrogen bonds with highly conserved residues (e.g., TYR58 and TRP173) in the ubiquinone-binding pocket (Q-site). Simultaneously, the 4-methylphenyl ring acts as a lipophilic anchor, engaging in intense hydrophobic interactions deep within the pocket [3]. By displacing ubiquinone, the compound severs the electron transport chain, halting ATP production and causing rapid metabolic arrest in target cells (frequently utilized in antifungal agrochemistry).
Fig 2: Mitochondrial respiratory blockade via SDH Q-site competitive inhibition.
In Vitro Protocol: DCPIP-Based SDH Enzymatic Assay
To isolate and validate Complex II activity without interference from the rest of the respiratory chain, we employ a DCPIP (2,6-dichlorophenolindophenol) reduction assay.
Step-by-Step Methodology:
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Mitochondrial Isolation: Isolate intact mitochondria from target cells (e.g., fungal mycelia or mammalian cell lines) using differential centrifugation in a sucrose/mannitol buffer.
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Reaction Mixture: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), 50 μM DCPIP (artificial electron acceptor), and 2 mM Phenazine Methosulfate (PMS).
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Logic: PMS acts as an obligate intermediate electron carrier, shuttling electrons directly from SDH to DCPIP, bypassing Complex III and IV.
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Inhibitor Addition: Introduce the pyrazole-4-carboxylic acid inhibitor at varying concentrations.
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Initiation & Monitoring: Add the mitochondrial suspension to initiate the reaction. Monitor the decrease in absorbance at 600 nm for 5 minutes.
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Logic: Oxidized DCPIP is blue (absorbing at 600 nm). As SDH reduces it, the solution turns colorless. A highly active inhibitor will prevent this color change, keeping the absorbance high.
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Calculation: Calculate the specific SDH activity (μmol DCPIP reduced/min/mg protein) and derive the IC₅₀.
Quantitative Data Synthesis
The following table synthesizes the in vitro efficacy metrics of the 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid scaffold and its immediate derivatives across both primary targets, demonstrating its versatility as a dual-target pharmacophore.
| Compound / Scaffold Variant | Primary Target | In Vitro IC₅₀ / EC₅₀ | Primary Cell Line / Organism | Key Mechanistic Action |
| 1H-Pyrazole-4-carboxylic acid derivative (29) | ALKBH1 (Demethylase) | 0.031 ± 0.007 μM | HGC27, AGS (Gastric Cancer) | 6mA accumulation, AMPK activation |
| 5-(2-chloronicotinamido)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid | Succinate Dehydrogenase (SDH) | 9.4 – 15.6 μM | Valsa mali, S. sclerotiorum | Blockade of ubiquinone Q-site |
| 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | Dual-Target Scaffold | Scaffold-dependent | Broad-spectrum | Hydrophobic pocket anchoring |
References
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Title: Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: A bioactivity-oriented modification strategy for SDH inhibitors with superior activity against fungal strains Source: Pesticide Biochemistry and Physiology (Elsevier / PubMed) URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
